

Custom Synthesis of 4''-methyloxy-Genistin for Research: Application Notes and Protocols

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Compound of Interest

Compound Name: 4''-methyloxy-Genistin

Cat. No.: B591309

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-methyloxy-Genistin, a derivative of the well-studied soy isoflavone genistein, is a promising compound for various research applications. As a glycoside, it is anticipated to exhibit modified bioavailability and pharmacokinetic properties compared to its aglycone, genistein. Upon metabolic processing, it is expected to release genistein, which is known to modulate a variety of cellular processes. Genistein exerts its effects by interacting with multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation, making **4''-methyloxy-Genistin** a valuable tool for research in oncology, immunology, and endocrinology. This document provides detailed application notes and protocols for the custom synthesis and biological evaluation of **4''-methyloxy-Genistin**.

Chemical Information

Property	Value
IUPAC Name	7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one[1]
CAS Number	950910-16-4[2]
Molecular Formula	C ₂₂ H ₂₂ O ₁₀ [2]
Molecular Weight	446.4 g/mol [2]
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO and methanol

Applications in Research

4''-methyloxy-Genistin, as a precursor to genistein, is relevant for investigating cellular mechanisms implicated in various diseases. Genistein has been shown to be a potent inhibitor of protein tyrosine kinases and topoisomerase II, and it modulates signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK.[3][4][5] The glycosidic and methylated nature of **4''-methyloxy-Genistin** may influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially offering advantages over genistein in in vivo studies.

Potential Research Areas:

- **Oncology:** Investigation of its anti-proliferative and pro-apoptotic effects on various cancer cell lines. Genistein is known to induce cell cycle arrest and apoptosis in cancer cells.[6]
- **Inflammation and Immunology:** Study of its potential to modulate inflammatory responses. Genistein has been shown to inhibit the production of pro-inflammatory mediators.[1][7][8]
- **Drug Development:** Use as a lead compound for the development of novel therapeutics with improved efficacy and pharmacokinetic properties.[9]

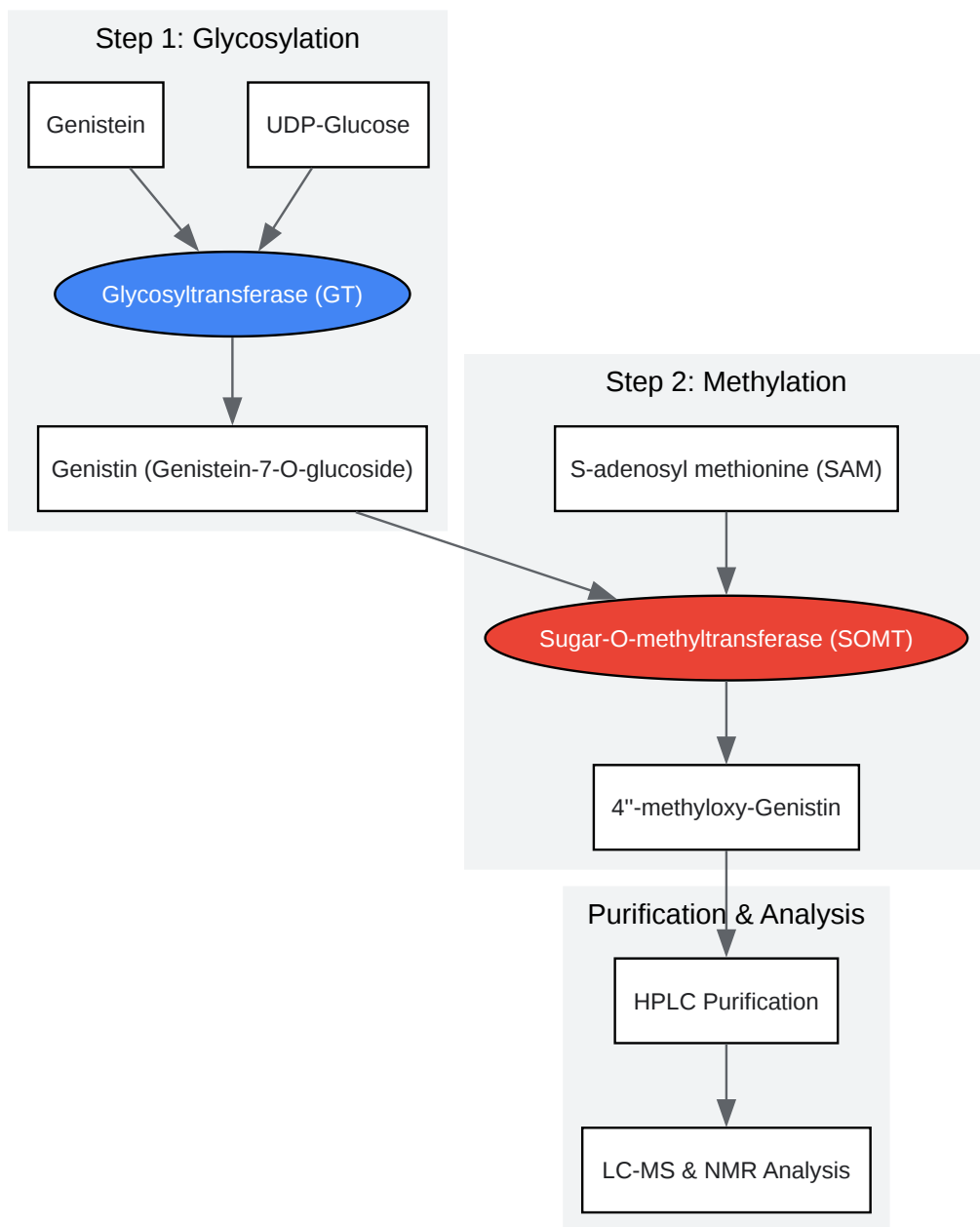
Experimental Protocols

Custom Synthesis of 4''-methyloxy-Genistin (Enzymatic Approach)

This protocol describes a plausible two-step enzymatic synthesis of **4''-methyloxy-Genistin** from genistein, based on established methods for flavonoid glycosylation and methylation.

Workflow for Custom Synthesis:

Custom Synthesis Workflow for 4"-methyloxy-Genistin

[Click to download full resolution via product page](#)Caption: Enzymatic synthesis of **4''-methyloxy-Genistin**.

Materials:

- Genistein
- UDP-Glucose
- S-adenosyl methionine (SAM)
- Recombinant Glycosyltransferase (GT) capable of glycosylating the 7-hydroxyl group of genistein
- Recombinant Sugar-O-methyltransferase (SOMT) specific for the 4"-hydroxyl group of the glucose moiety
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- HPLC system for purification
- LC-MS and NMR for characterization

Protocol:

- Step 1: Enzymatic Glycosylation of Genistein
 1. Dissolve genistein in a minimal amount of DMSO and dilute with the reaction buffer to a final concentration of 1 mM.
 2. In a reaction vessel, combine the genistein solution, 1.5 mM UDP-Glucose, and the purified Glycosyltransferase enzyme.
 3. Incubate the reaction mixture at 30°C for 24-48 hours with gentle agitation.
 4. Monitor the reaction progress by TLC or HPLC.
 5. Upon completion, stop the reaction by adding an equal volume of ethyl acetate. Extract the product, dry the organic layer, and resuspend the crude product in a suitable solvent for the next step.

- Step 2: Enzymatic Methylation of Genistin

1. Dissolve the crude genistin from Step 1 in the reaction buffer.
2. Add 1.5 mM S-adenosyl methionine (SAM) and the purified Sugar-O-methyltransferase enzyme.
3. Incubate the reaction mixture at 30°C for 12-24 hours.
4. Monitor the formation of **4''-methyloxy-Genistin** by HPLC.

- Purification and Characterization

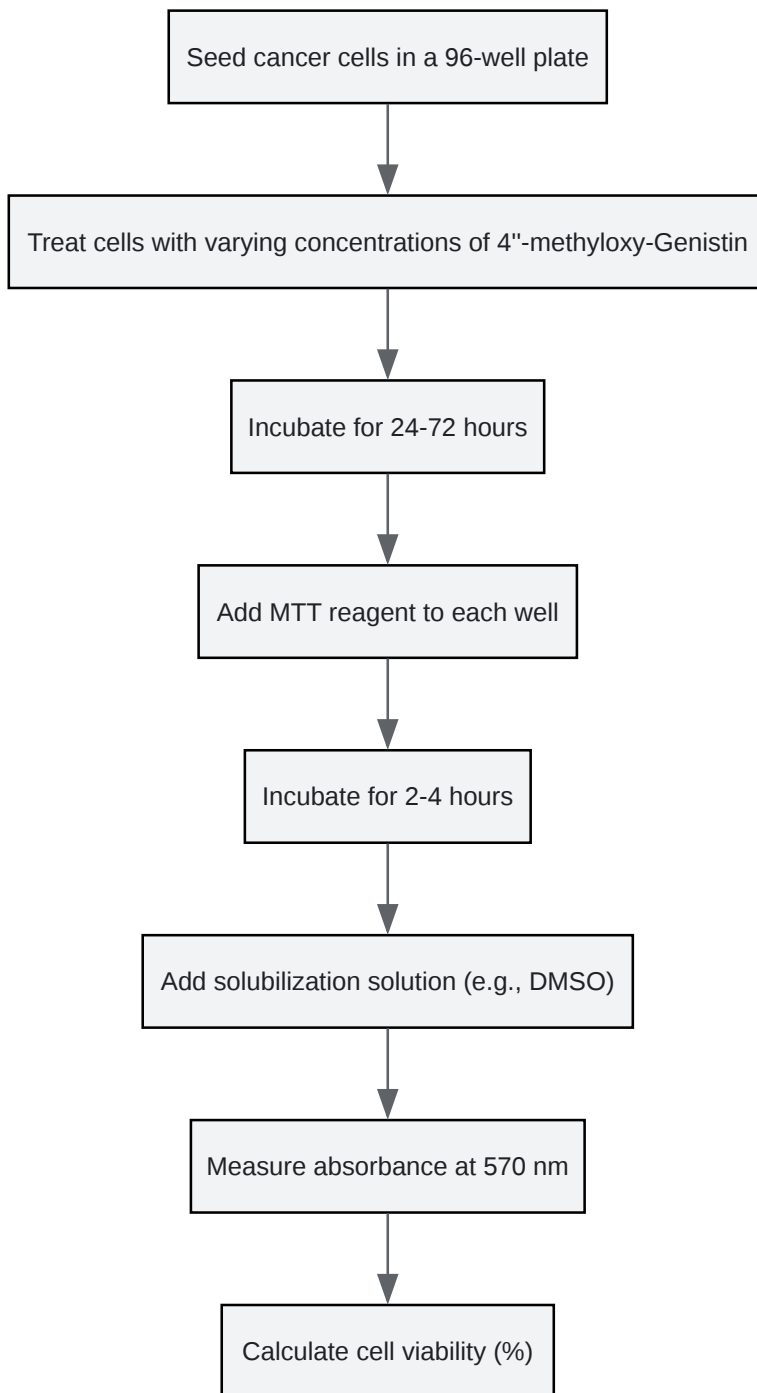
1. Purify the final product using a preparative HPLC system with a C18 column and a suitable gradient of water and acetonitrile.[\[10\]](#)[\[11\]](#)
2. Collect the fractions containing the desired product and confirm its identity and purity using LC-MS and NMR spectroscopy.

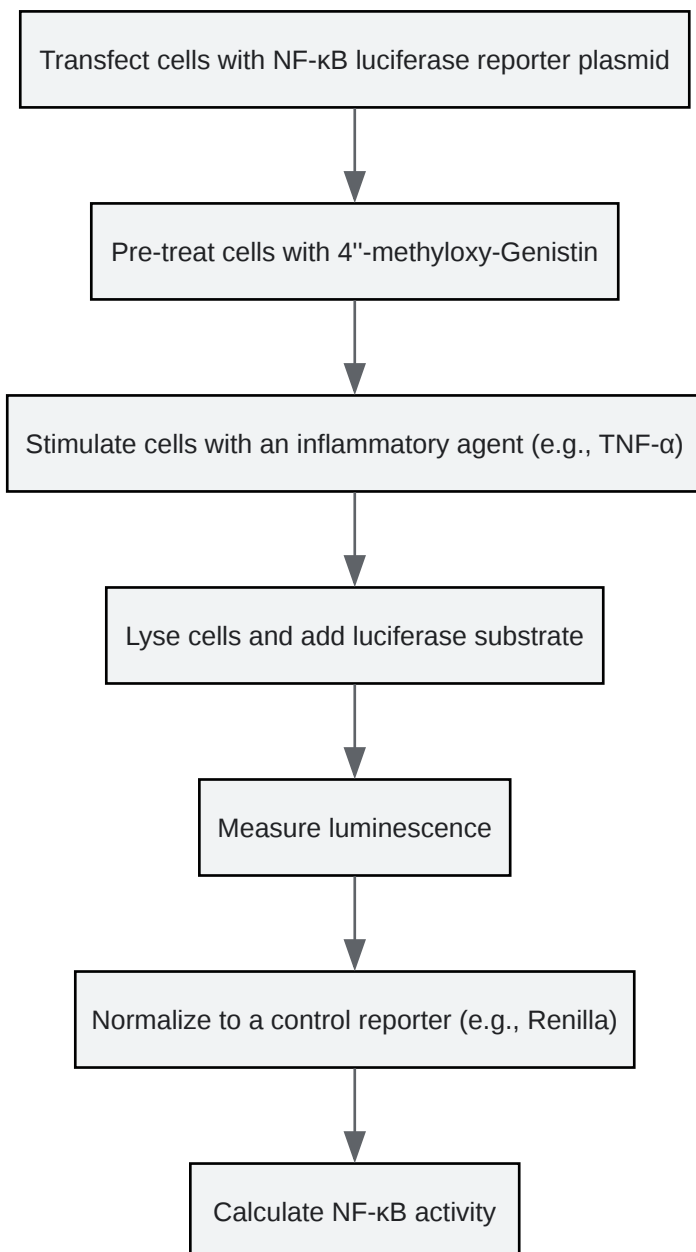
In Vitro Anti-Proliferative Activity (MTT Assay)

This protocol is for assessing the effect of **4''-methyloxy-Genistin** on the viability of cancer cells.

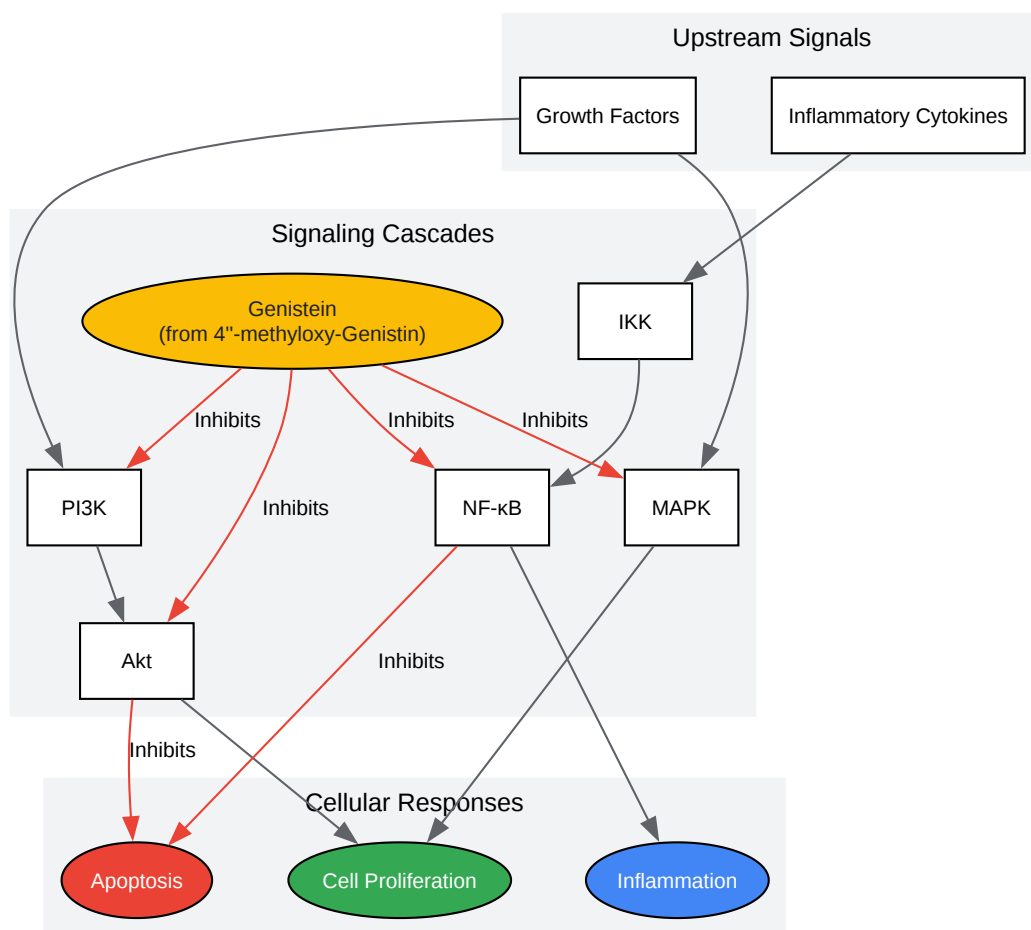
Workflow for MTT Assay:

MTT Assay Workflow



NF- κ B Luciferase Reporter Assay Workflow

Potential Signaling Pathways Modulated by Genistein

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